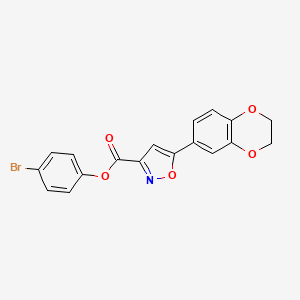![molecular formula C23H22ClN3O2S B14986465 N-(4-chlorophenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B14986465.png)
N-(4-chlorophenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-CHLOROPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the pyridine core: This can be achieved through a condensation reaction involving 4,6-dimethyl-2-pyridinecarboxylic acid.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyridine core.
Attachment of the carbamoyl group: This is typically done through an amide coupling reaction using 3-methylphenyl isocyanate.
Addition of the sulfanyl group: This step involves a thiol-ene reaction where a sulfanyl group is added to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-CHLOROPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-CHLOROPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors or as a building block for complex polymers.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(4-CHLOROPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can inhibit key enzymes, leading to reduced activity of specific signaling pathways, ultimately affecting cell function and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-CHLOROPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE: can be compared with other pyridine derivatives and carbamoyl compounds.
Uniqueness
Structural Uniqueness: The combination of chlorophenyl, carbamoyl, and sulfanyl groups in a single molecule is unique and contributes to its distinct chemical properties.
Functional Uniqueness:
Eigenschaften
Molekularformel |
C23H22ClN3O2S |
|---|---|
Molekulargewicht |
440.0 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4,6-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14-5-4-6-19(11-14)26-20(28)13-30-23-21(15(2)12-16(3)25-23)22(29)27-18-9-7-17(24)8-10-18/h4-12H,13H2,1-3H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
GXIOYDPRYKWDSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14986398.png)
![N-(2,4-dimethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986401.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone](/img/structure/B14986402.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986420.png)
![2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B14986426.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B14986439.png)
![Isopropyl 2-(2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B14986445.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986450.png)
![(4-Benzylpiperazin-1-yl)[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B14986454.png)
![5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986457.png)

![N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14986464.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide](/img/structure/B14986471.png)
